An In-depth Technical Guide to the Physical Properties and Chemical Structure of 4-Methoxycyclohexanol
An In-depth Technical Guide to the Physical Properties and Chemical Structure of 4-Methoxycyclohexanol
Abstract
This technical guide provides a comprehensive overview of 4-methoxycyclohexanol (CAS No: 18068-06-9), a versatile organic intermediate. The document delves into the nuanced relationship between its chemical structure, stereoisomerism, and resulting physical properties. While specific experimental data for the individual cis and trans isomers are not widely available in public literature, this guide synthesizes information from the isomeric mixture, analogous compounds, and theoretical principles to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule. Key topics include stereochemical considerations, conformational analysis, and a summary of known physical and chemical characteristics.
Introduction
4-Methoxycyclohexanol is a disubstituted cycloalkane derivative featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) functional group attached to a cyclohexane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of approximately 130.18 g/mol .[1][2] The compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals and fragrances.[3] The primary significance of 4-methoxycyclohexanol from a chemical standpoint lies in its stereoisomerism, existing as cis and trans diastereomers. The spatial arrangement of the hydroxyl and methoxy groups profoundly influences the molecule's conformational preferences and, consequently, its macroscopic physical properties.
Chemical Structure and Stereoisomerism
The core of 4-methoxycyclohexanol is a six-membered cyclohexane ring. The substituents, a hydroxyl group and a methoxy group, are located at positions 1 and 4, respectively. This substitution pattern gives rise to two diastereomers: cis-4-methoxycyclohexanol and trans-4-methoxycyclohexanol.
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cis-4-Methoxycyclohexanol: In this isomer, both the hydroxyl and methoxy groups reside on the same face of the cyclohexane ring (either both pointing "up" or both "down").
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trans-4-Methoxycyclohexanol: In this isomer, the hydroxyl and methoxy groups are situated on opposite faces of the ring (one "up" and one "down").
The distinction between these isomers is critical as it dictates their three-dimensional shape and intermolecular interactions.
Caption: 2D representations of cis and trans isomers of 4-Methoxycyclohexanol.
Conformational Analysis
The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation. In this conformation, the substituent groups can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."
The energetic favorability of a substituent in the equatorial position over the axial position is a cornerstone of conformational analysis. Axial substituents experience steric strain due to 1,3-diaxial interactions with other axial atoms.
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For trans-4-Methoxycyclohexanol: The more stable conformation will have both the larger methoxy group and the hydroxyl group in equatorial positions. A ring flip would force both groups into energetically unfavorable axial positions.
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For cis-4-Methoxycyclohexanol: In any chair conformation, one substituent will be axial while the other is equatorial. The two possible chair conformations that result from a ring flip will be of similar energy, with the conformation where the larger methoxy group is equatorial being slightly more stable.
The interplay of these conformational preferences directly impacts the physical properties of the isomers, such as their boiling points, melting points, and solubility.
Caption: Conformational equilibrium in cis and trans-4-Methoxycyclohexanol.
Physical Properties
Comprehensive experimental data for the individual cis and trans isomers of 4-methoxycyclohexanol are scarce in publicly accessible literature. The properties listed are generally for the mixture of isomers.
| Property | Value (cis/trans Mixture) | Reference |
| CAS Number | 18068-06-9 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [1][2] |
| Boiling Point | 204-205 °C (at 731 Torr) | [4] |
| Density | 0.99 g/cm³ (predicted) | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
To infer the likely differences between the isomers, it is instructive to examine the closely related compound, 4-methylcyclohexanol:
| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |
| Boiling Point | 172-173 °C | 173-175 °C |
| Melting Point | -10 °C | Not specified |
The similarity in boiling points for the 4-methylcyclohexanol isomers suggests that the cis and trans isomers of 4-methoxycyclohexanol may also have very close boiling points. However, differences in molecular symmetry and intermolecular forces, particularly hydrogen bonding, are expected to lead to a more significant divergence in their melting points. The trans isomer, with its higher symmetry, is likely to pack more efficiently into a crystal lattice, resulting in a higher melting point than the cis isomer.
Synthesis Overview
A common and efficient method for the synthesis of 4-methoxycyclohexanol is the catalytic hydrogenation of 4-methoxyphenol.[4][5] This process typically employs a palladium-on-carbon (Pd/C) catalyst in a methanol solvent.[4]
Experimental Protocol: Hydrogenation of 4-Methoxyphenol
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Reaction Setup: A solution of 4-methoxyphenol in methanol is prepared in a high-pressure reactor.
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Catalyst Addition: A 5 wt% palladium-on-carbon catalyst is added to the solution.
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Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., to 7 MPa) and heated (e.g., to 140 °C) with stirring for several hours.[4]
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Workup: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
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Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield 4-methoxycyclohexanol.[4]
This synthesis route generally produces a mixture of the cis and trans isomers.[4]
Caption: General workflow for the synthesis of 4-Methoxycyclohexanol.
Concluding Remarks for the Research Professional
References
- Vertex AI Search. (2025).
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PubChem. 4-Methoxycyclohexanol (cis,trans) | C7H14O2 | CID 140332. Available at: [Link]
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American Elements. (n.d.). 4-Methoxycyclohexanol | CAS 18068-06-9. Available at: [Link]
Sources
- 1. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum [chemicalbook.com]
- 2. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 13C NMR spectrum [chemicalbook.com]
- 3. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]
- 4. TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 13C NMR spectrum [chemicalbook.com]
- 5. trans-4-Methylcyclohexanol, 98% | Fisher Scientific [fishersci.ca]
